molecular formula C18H14O5 B5407837 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one

7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B5407837
M. Wt: 310.3 g/mol
InChI Key: GBYBVTQJQPSTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a chromen-2-one core structure. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 1,3-benzodioxole.

    Formation of Intermediate: The intermediate compound is formed by reacting 4-methyl-2H-chromen-2-one with a suitable reagent to introduce the benzodioxole moiety.

    Final Product Formation: The final product, this compound, is obtained through further chemical transformations, such as methylation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents, such as toluene or dimethylformamide, to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzodioxole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-benzodioxol-5-yl)-5-methoxy-2,2-dimethyl-6-pyrano3,2-gbenzopyranone
  • (7-Methoxy-1,3-benzodioxol-5-yl)methanol
  • (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride

Uniqueness

7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-ylmethoxy)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-6-18(19)23-16-8-13(3-4-14(11)16)20-9-12-2-5-15-17(7-12)22-10-21-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYBVTQJQPSTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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